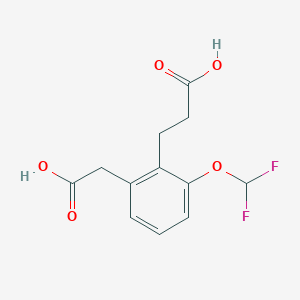
2-(2-Carboxyethyl)-3-(difluoromethoxy)phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Carboxyethyl)-3-(difluoromethoxy)phenylacetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of carboxyethyl and difluoromethoxy groups attached to a phenylacetic acid backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxyethyl)-3-(difluoromethoxy)phenylacetic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Carboxyethyl)-3-(difluoromethoxy)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-(2-Carboxyethyl)-3-(difluoromethoxy)phenylacetic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-Carboxyethyl)-3-(difluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
(2-Carboxyethyl)phenylphosphinic Acid: This compound shares the carboxyethyl group but differs in the presence of a phosphinic acid group instead of the difluoromethoxy group.
Phenylboronic Pinacol Esters: These compounds have similar aromatic structures but differ in their functional groups and reactivity.
Uniqueness
2-(2-Carboxyethyl)-3-(difluoromethoxy)phenylacetic acid is unique due to the presence of both carboxyethyl and difluoromethoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C12H12F2O5 |
|---|---|
Peso molecular |
274.22 g/mol |
Nombre IUPAC |
3-[2-(carboxymethyl)-6-(difluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C12H12F2O5/c13-12(14)19-9-3-1-2-7(6-11(17)18)8(9)4-5-10(15)16/h1-3,12H,4-6H2,(H,15,16)(H,17,18) |
Clave InChI |
LNRWNJAIXOHSKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)OC(F)F)CCC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B14036506.png)
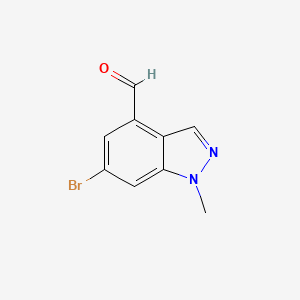
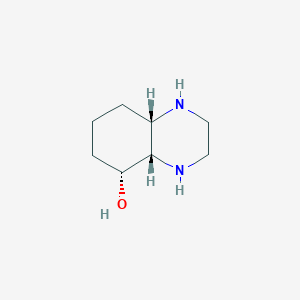




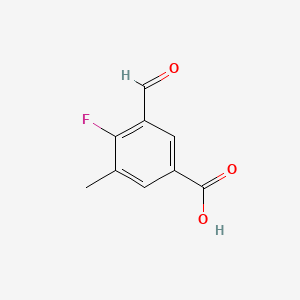

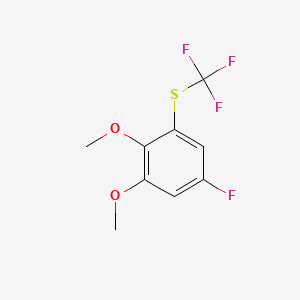
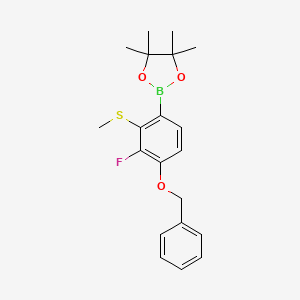
![N-[2-[2-(dimethylamino)ethyl(methyl)amino]-5-[[4-(1H-indol-3-yl)thieno[3,2-d]pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B14036581.png)


